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Compound of Interest

Compound Name: Fmoc-L-Homocyclohexylalanine

Cat. No.: B1318218

This guide provides a comprehensive technical overview of the chemical properties of N-a-
Fmoc-L-homocyclohexylalanine (Fmoc-L-hCha), a pivotal building block in modern solid-
phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug
development, this document delves into the core chemical characteristics, practical
applications, and essential experimental protocols related to this unique synthetic amino acid.

Introduction: The Strategic Advantage of the
Homocyclohexylalanine Moiety

Fmoc-L-homocyclohexylalanine is a derivative of the natural amino acid lysine, where the
side-chain amine is replaced by a cyclohexyl group, and the alpha-amino group is protected by
the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The incorporation of the
homocyclohexylalanine residue into peptide sequences offers a strategic advantage in drug
design and discovery. The bulky and hydrophobic cyclohexyl side chain can significantly
enhance the metabolic stability of peptides by sterically hindering enzymatic degradation.[1]
This modification can also induce conformational constraints, leading to peptides with improved
receptor binding affinity and selectivity.[1]

Core Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of Fmoc-L-
homocyclohexylalanine is crucial for its effective utilization in peptide synthesis.
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Property Value Source
Chemical Formula C25H20NO4 [2][3]
Molecular Weight 407.52 g/mol [2]
CAS Number 269078-73-1 [2]
Appearance White to off-white powder [2]
Optical Rotation [a]?2°D = -8 + 1° (c=1 in DMF) [2]
Storage Temperature 0-8°C [2]
Purity (Chiral HPLC) >99% [2]
XLogP3-AA 6.1 [3]
Hydrogen Bond Donor Count 2 [3]
Hydrogen Bond Acceptor

C);untg p 4 3]
Topological Polar Surface Area  75.6 A2 [3]

Solubility Profile

The solubility of Fmoc-L-homocyclohexylalanine is a critical factor in SPPS, directly
impacting coupling efficiency. Generally, Fmoc-protected amino acids exhibit good solubility in
polar aprotic solvents commonly employed in peptide synthesis.
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Solvent

Chemical Class

Predicted Solubility

Rationale

N,N-
Dimethylformamide
(DMF)

Polar Aprotic

Highly Soluble

DMF is the most
common solvent for
SPPS, and Fmoc-
amino acids are

generally very soluble.

[4]

N-Methyl-2-
pyrrolidone (NMP)

Polar Aprotic

Highly Soluble

NMP is another
excellent solvent for
SPPS with similar
solvating properties to
DMF.

Dichloromethane
(DCM)

Chlorinated

Moderately Soluble

DCM is often used in
SPPS, particularly for
resin swelling and
some coupling
reactions.

Methanol / Ethanol

Protic

Sparingly Soluble

The large, nonpolar
Fmoc and
homocyclohexyl
groups decrease
solubility in polar

protic solvents.

Water

Protic

Sparingly Soluble

Fmoc-protected amino
acids are generally
poorly soluble in

water.[5]

Experimental Protocol for Solubility Determination

Given the lack of specific quantitative solubility data, the following protocol can be used to

determine the solubility of Fmoc-L-homocyclohexylalanine in a solvent of interest.
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Preparation of Standard Solutions: Prepare a series of standard solutions of Fmoc-L-
homocyclohexylalanine of known concentrations in the chosen solvent.

Sample Preparation: In a vial, add an excess amount of Fmoc-L-homocyclohexylalanine
to a known volume of the solvent.

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48
hours to ensure equilibrium is reached.

Sample Extraction and Filtration: Carefully withdraw a sample of the clear supernatant and
immediately filter it through a 0.2 um syringe filter.

Quantification: Dilute the filtered, saturated solution to a concentration within the range of the
standard curve and analyze by HPLC with UV detection (typically at 265 nm or 301 nm for
the Fmoc group).

Calculation: Determine the concentration of the saturated solution from the calibration curve,
which represents the solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of Fmoc-L-
homocyclohexylalanine. While specific spectra for this compound are not readily available in
public databases, the following sections provide predicted data based on the analysis of similar
Fmoc-amino acids.

Predicted *H NMR Spectral Data

The *H NMR spectrum of Fmoc-L-homocyclohexylalanine in a suitable deuterated solvent
(e.g., DMSO-de) is expected to show characteristic signals for the Fmoc group, the amino acid
backbone, and the homocyclohexyl side chain.

e Fmoc Group: Multiple signals between 7.2 and 7.9 ppm corresponding to the aromatic
protons of the fluorenyl moiety. A characteristic triplet around 4.2-4.4 ppm for the CH group of
the fluorenyl ring and a doublet for the CHz group.[6]
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e Amino Acid Backbone: A multiplet around 4.0-4.3 ppm for the a-proton (a-H). A broad singlet
for the amide proton (NH) around 7.5-8.0 ppm.

o Homocyclohexyl Side Chain: A series of broad multiplets between 0.8 and 1.8 ppm
corresponding to the protons of the cyclohexyl ring and the adjacent methylene groups.

Predicted **C NMR Spectral Data

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

Fmoc Group: A series of signals in the aromatic region (120-145 ppm), a signal for the CH
group around 47 ppm, and a signal for the CHz group around 66 ppm. A carbonyl signal from
the carbamate group around 156 ppm.[3]

Amino Acid Backbone: A signal for the a-carbon around 53-55 ppm and a signal for the
carboxylic acid carbonyl around 173-175 ppm.

Homocyclohexyl Side Chain: Multiple signals in the aliphatic region (25-40 ppm)
corresponding to the carbons of the cyclohexyl ring and the methylene groups.

Predicted FTIR Spectral Data

The FTIR spectrum will show characteristic absorption bands for the functional groups present
in the molecule.

e N-H Stretch: A band around 3300 cm~! corresponding to the amide N-H stretching vibration.

[7]8]

C-H Stretch: Bands in the region of 2850-3000 cm~1 for the aliphatic C-H stretching
vibrations of the homocyclohexyl and Fmoc groups.

C=0 Stretch: A strong absorption band around 1720-1740 cm~1 for the carboxylic acid
carbonyl and another strong band around 1690-1710 cm~1 for the urethane carbonyl of the
Fmoc group.[9][10]

C=C Stretch: Aromatic C=C stretching vibrations from the fluorenyl group in the 1450-1600
cm~* region.[10]
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Reactivity and Stability

The chemical reactivity of Fmoc-L-homocyclohexylalanine is dominated by the properties of
the Fmoc protecting group and the carboxylic acid functionality.

Fmoc Group Stability and Deprotection

The Fmoc group is stable under acidic conditions, which is a key feature of its use in
orthogonal peptide synthesis strategies.[9] It is, however, readily cleaved under mild basic
conditions via a B-elimination mechanism. The most common reagent for Fmoc deprotection is
a 20% solution of piperidine in DMF.

The deprotection process can be monitored by UV spectroscopy, as the dibenzofulvene-
piperidine adduct has a strong absorbance around 301 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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